REACTION_CXSMILES
|
C(Cl)(=O)/C=C/C1C=CC=CC=1.C1(O)C=CC=CC=1.C(N(CC)CC)C.[C:26]1([O:32][C:33](=[O:42])/[CH:34]=[CH:35]/[C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>CO.O.C1COCC1>[C:26]1([O:32][C:33](=[O:42])[CH:34]=[CH:35][C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
59.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(\C=C\C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
63.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while being chilled with ice
|
Type
|
ADDITION
|
Details
|
After the completion of dropwise addition, 12-hour
|
Type
|
CUSTOM
|
Details
|
was performed at room temperature
|
Type
|
FILTRATION
|
Details
|
The obtained white precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the yield was 135.5 g (yield rate of 99.9%)
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
As a result, white crystal was obtained
|
Type
|
CUSTOM
|
Details
|
(112.6 g, yield rate of 83.8%)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)OC(C=CC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |